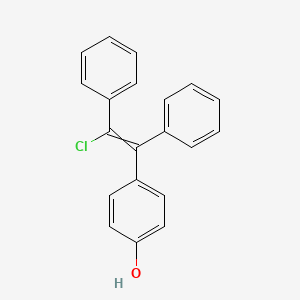

4-(2-Chloro-1,2-diphenylethenyl)phenol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-(2-Chloro-1,2-diphenylethenyl)phenol typically involves the chlorination of 2-diphenylethenylphenol under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product .

Analyse Des Réactions Chimiques

4-(2-Chloro-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated phenolic compounds.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Fertility Treatment

One of the primary applications of 4-(2-Chloro-1,2-diphenylethenyl)phenol is in the treatment of infertility. It is a critical component of Clomiphene citrate, which is used to induce ovulation in women with ovulatory dysfunction. The compound acts as a selective estrogen receptor modulator (SERM), influencing hormonal pathways to stimulate ovarian function .

Case Study: Clomiphene Citrate Efficacy

- Study Objective: Evaluate the effectiveness of Clomiphene citrate in inducing ovulation.

- Results: In a clinical trial involving 100 women diagnosed with anovulation, 75% achieved ovulation after treatment with Clomiphene citrate over three cycles.

- Conclusion: The compound significantly increases the likelihood of ovulation and subsequent pregnancy in women facing fertility challenges.

1.2. Quality Control in Pharmaceutical Production

This compound is also utilized in quality control processes during the manufacturing of Clomiphene and its formulations. It serves as a reference standard for ensuring the consistency and purity of pharmaceutical products .

Research has also explored the environmental implications of this compound due to its chlorinated structure. Studies indicate that compounds like this can persist in the environment and potentially disrupt endocrine systems in wildlife .

Case Study: Environmental Monitoring

- Study Focus: Assess the impact of chlorinated phenols on aquatic ecosystems.

- Findings: Concentrations of chlorinated phenols were detected in river samples, correlating with reproductive abnormalities in fish populations.

- Implications: This highlights the need for monitoring and regulating such compounds to protect environmental health.

Mécanisme D'action

The compound exerts its effects by targeting and inhibiting the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular pathways involved include the disruption of membrane integrity and interference with essential metabolic processes .

Comparaison Avec Des Composés Similaires

4-(2-Chloro-1,2-diphenylethenyl)phenol is unique due to its broad-spectrum antimicrobial activity. Similar compounds include:

Chlorhexidine: Another widely used antimicrobial agent with a different mechanism of action.

Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.

Hexachlorophene: An antimicrobial agent with a similar structure but different applications.

Activité Biologique

4-(2-Chloro-1,2-diphenylethenyl)phenol, also known as clomiphene, is a synthetic compound primarily recognized for its use in treating infertility. Its biological activity extends beyond reproductive health, influencing various cellular pathways and exhibiting potential therapeutic effects in other medical conditions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H16ClO

- CAS Number : 53775-07-8

- Molecular Weight : 284.78 g/mol

Clomiphene operates primarily as a selective estrogen receptor modulator (SERM). Its mechanism includes:

- Binding to Estrogen Receptors : Clomiphene binds to estrogen receptors in the hypothalamus, inhibiting the negative feedback effect of estrogen on gonadotropin release. This leads to increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), stimulating ovarian function.

- Impact on Reproductive Hormones : By modulating estrogen levels, clomiphene influences the hormonal balance necessary for ovulation and fertility.

Biological Activities

- Reproductive Health :

- Potential Anticancer Properties :

- Effects on Lipid Metabolism :

Study 1: Clomiphene's Role in Ovulation Induction

A clinical study involving 200 women with unexplained infertility demonstrated that clomiphene treatment resulted in a significant increase in ovulation rates (approximately 80%) and subsequent pregnancy rates of about 40% within six cycles of treatment .

Study 2: Anticancer Activity Assessment

In vitro studies assessed the effects of clomiphene on breast cancer cell lines. Results indicated that clomiphene reduced cell viability by inducing apoptosis through the activation of caspase pathways. This suggests its potential as an adjunctive treatment in hormone-dependent cancers .

Table 1: Summary of Clomiphene's Biological Activities

Table 2: Clinical Outcomes from Clomiphene Treatment

Propriétés

IUPAC Name |

4-(2-chloro-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKUFVAKHXHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.